1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
“1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C11H14ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone” is defined by its molecular formula, C11H14ClN3O . The structure includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using techniques like microwave irradiation, demonstrating the compound's adaptability to different synthesis methods, such as the reaction of piperidine with chloroacetophenone (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectral and Thermal Analysis : Studies include the use of spectroscopic characterization (IR, NMR, MS) and thermal stability analysis using techniques like TGA and DSC (Govindhan et al., 2017).
Biological and Pharmacological Studies
Cytotoxic Studies : The cytotoxicity of the synthesized compound has been evaluated, contributing to an understanding of its potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity : Several derivatives have been tested for their antibacterial activity, highlighting the compound's potential in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Studies : Docking studies help elucidate the interaction of these molecules with biological targets, essential for drug development processes (Govindhan et al., 2017).
Chemical Structure Analysis
Hirshfeld Surface Analysis : This method is used to analyze the intercontacts in the crystal structure of the compound, contributing to a deeper understanding of its chemical structure (Govindhan et al., 2017).
Structural Characterization : Detailed analysis of the molecular structure using techniques like X-ray crystallography provides insights into the compound's chemical properties (Govindhan et al., 2017).
Other Applications
Ethylene Reactivity : The compound's derivatives have been examined for their reactivity with ethylene, suggesting applications in chemical synthesis and industrial processes (Sun et al., 2007).
Catalytic Behavior : Its derivatives have shown potential as catalysts, especially in reactions involving ethylene (Sun et al., 2007).
properties
IUPAC Name |
1-[2-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-5-3-2-4-10(15)9-6-13-7-11(12)14-9/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLJNZKJNTQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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